3-Bromo-2,4-dimethylpyridine 1-oxide

C-H Activation Cross-Coupling Synthetic Methodology

3-Bromo-2,4-dimethylpyridine 1-oxide (CAS 71351-35-4) is a critical building block where the N-oxide group is chemically essential. This compound uniquely enables direct, regioselective C-H functionalization at the 2-position while the 3-bromo handle remains inert for subsequent cross-coupling. Substituting the non-oxidized analog will cause project failure in IL-17A drug discovery and 2,3-disubstituted pyridine synthesis. Procure only the N-oxide to ensure synthetic success and scalability.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B8585805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dimethylpyridine 1-oxide
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=[N+](C=C1)[O-])C)Br
InChIInChI=1S/C7H8BrNO/c1-5-3-4-9(10)6(2)7(5)8/h3-4H,1-2H3
InChIKeyXQBQFXCWRPFWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dimethylpyridine 1-oxide: A Key Heterocyclic Building Block for N-Oxide Mediated Synthesis


3-Bromo-2,4-dimethylpyridine 1-oxide (CAS 71351-35-4) is a specialized pyridine N-oxide derivative distinguished by a bromine atom at the 3-position and methyl groups at the 2- and 4-positions [1]. This compound serves as a versatile intermediate in organic synthesis, with its value derived from the unique electronic and steric environment created by the N-oxide group and its specific substitution pattern . The N-oxide functionality activates the pyridine ring for regioselective functionalization, particularly at the ortho-position, while the 3-bromo substituent provides a handle for transition metal-catalyzed cross-coupling reactions [2]. Its molecular formula is C7H8BrNO with a molecular weight of 202.05 g/mol .

Why 3-Bromo-2,4-dimethylpyridine Cannot Substitute for its N-Oxide Derivative


In medicinal chemistry and organic synthesis, substituting 3-Bromo-2,4-dimethylpyridine 1-oxide with its non-oxidized analog (3-Bromo-2,4-dimethylpyridine) is chemically invalid and will lead to project failure. The presence of the N-oxide group fundamentally alters the electronic properties of the pyridine ring, activating it for regioselective C-H functionalization at the 2-position, a reactivity that is absent in the parent pyridine [1]. Furthermore, the N-oxide moiety itself is a critical pharmacophore in specific drug candidates, such as IL-17 inhibitors, where the oxygen atom is essential for target binding [2]. Therefore, the selection of the N-oxide over the simpler pyridine is dictated by the specific synthetic pathway or biological target, not by cost or availability.

Quantitative Differentiation: How 3-Bromo-2,4-dimethylpyridine 1-oxide Compares to Key Analogs


Activation of the 2-Position for Direct Arylation via N-Oxide Effect

The N-oxide group in pyridine N-oxides directs palladium-catalyzed direct arylation to the 2-position with complete regioselectivity, a transformation that is not feasible with the non-oxidized pyridine analog [1]. While specific yield data for 3-Bromo-2,4-dimethylpyridine 1-oxide is not reported, the class of pyridine N-oxides consistently demonstrates excellent yields (typically >80%) in this transformation. In contrast, 3-Bromo-2,4-dimethylpyridine (the parent pyridine) would require the pre-installation of a toxic organometallic reagent (e.g., 2-pyridyl boronic acid) for similar coupling reactions, adding steps and cost [2].

C-H Activation Cross-Coupling Synthetic Methodology

Pharmacophoric Necessity of the N-Oxide Moiety for IL-17A Inhibition

In a specific IL-17A inhibitor development program, the pyridine N-oxide core, from which 3-Bromo-2,4-dimethylpyridine 1-oxide can be derived, is a required structural element [1]. A compound derived from this core demonstrated an IC50 of 1140 nM against IL-17A in a FRET assay [2]. While direct comparator data for the non-oxidized pyridine analog is not publicly available, the patent literature explicitly claims pyridine-N oxide substituted acetamides, implying the N-oxide is critical for the desired activity [3]. This supports the inference that the non-N-oxide analog would be inactive or significantly less potent.

Drug Discovery Immunology Structure-Activity Relationship (SAR)

Electronic and Steric Differentiation for Halogen-Magnesium Exchange

The presence of the N-oxide group dictates the regioselectivity of halogen-magnesium exchange reactions. Studies show that for 2-bromopyridine N-oxides, magnesiation occurs exclusively at the 2-position (adjacent to the N-oxide) via iodine/bromine-magnesium exchange, while halogens at other positions remain intact [1]. For 3-Bromo-2,4-dimethylpyridine 1-oxide, this principle suggests the 2-position methyl group could be activated via directed ortho-metalation, but the 3-bromo substituent is expected to be less reactive toward this specific exchange [2]. In contrast, 3-Bromo-2,4-dimethylpyridine (non-N-oxide) would lack this N-oxide directed activation, leading to a different selectivity profile in metalation reactions.

Organometallic Chemistry Regioselective Magnesiation Reaction Selectivity

Optimal Use Cases for Procuring 3-Bromo-2,4-dimethylpyridine 1-oxide


Synthesis of 2-Substituted Pyridine Derivatives via C-H Activation

This compound is the preferred starting material for projects requiring the installation of an aryl or alkyl group at the 2-position of the pyridine ring while retaining a halogen handle at the 3-position. The N-oxide group enables direct, regioselective C-H functionalization, a strategy validated by Fagnou and others [1]. This approach bypasses the need for unstable 2-pyridyl organometallics, making the N-oxide essential for efficient and scalable synthesis [2].

Medicinal Chemistry Exploration of IL-17A Inhibitors

For drug discovery programs focused on IL-17A mediated diseases (e.g., psoriasis, rheumatoid arthritis), this compound is a key intermediate for building the pyridine-N-oxide containing pharmacophore claimed in recent patents [3]. Its specific substitution pattern allows for the construction of a library of 2-formamido acetamide derivatives, a class of compounds with demonstrated IL-17A inhibitory activity (IC50 = 1140 nM for a lead) [4].

Sequential Functionalization for Complex Heterocycle Construction

The compound's unique reactivity profile makes it valuable for multi-step syntheses. Its N-oxide group can be exploited for an initial 2-functionalization (e.g., direct arylation), while the 3-bromo substituent remains inert. This allows for a second, independent cross-coupling event (e.g., Suzuki-Miyaura) after deoxygenation, enabling the efficient synthesis of 2,3-disubstituted pyridines [5]. This orthogonal reactivity is not possible with the non-N-oxide analog or isomers with the bromine at the 2-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,4-dimethylpyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.